![molecular formula C8H4ClNO B1598579 2-Chlorobenzoyl cyanide CAS No. 35022-42-5](/img/structure/B1598579.png)
2-Chlorobenzoyl cyanide
Overview
Description
2-Chlorobenzoyl cyanide is a chemical compound used in the synthesis of clopidogrel, a platelet aggregation inhibitor .
Synthesis Analysis
The synthesis of 2-Chlorobenzoyl cyanide involves the use of 2-Chlorobenzoyl chloride . The reaction involves the use of aromatic amines and ammonium thiocyanate using polyethylene glycol-400 as the catalyst under the condition of solid-liquid phase-transfer catalysis to form N-aryl-N′ (2-chlorobenzoyl) thioureas .Molecular Structure Analysis
The molecular formula of 2-Chlorobenzoyl cyanide is C8H4ClNO . The average mass is 151.593 Da and the monoisotopic mass is 151.018875 Da .Chemical Reactions Analysis
Cyanide compounds are highly reactive and readily form metal-cyanide complexes and organic compounds . Cyanide refers to a monovalent anion consisting of carbon and nitrogen atoms with triple covalent bonds .Physical And Chemical Properties Analysis
The physical form of 2-Chlorobenzoyl cyanide is solid . It has a molecular weight of 165.58 . The storage temperature is room temperature when sealed in dry conditions .Scientific Research Applications
Synthesis of Pharmaceuticals
2-Chlorobenzoyl cyanide plays a significant role in the synthesis of pharmaceutical compounds. For instance, it is a key intermediate in the production of Lamotrigine, a medication used for epilepsy and bipolar disorder. A study conducted by Leitch et al. (2017) evaluated various catalytic systems for the cyanation of 2,3-dichlorobenzoyl chloride, a process crucial for synthesizing Lamotrigine. This research highlights the importance of finding efficient and clean conversion methods for compounds like 2-Chlorobenzoyl cyanide in pharmaceutical synthesis (Leitch et al., 2017).
Environmental Monitoring and Remediation
2-Chlorobenzoyl cyanide is related to cyanides, which are extensively used in industries like mining and jewelry. Luque-Almagro et al. (2016) discuss the biodegradation of cyanide wastes from these industries, highlighting the potential for cyanotrophic microorganisms to utilize cyanides as a nitrogen source. This research is crucial in developing biotechnological applications for the detoxification of industrial wastes containing cyanides and their derivatives (Luque-Almagro et al., 2016).
Detection and Analysis
The detection of cyanide ions, closely related to 2-Chlorobenzoyl cyanide, in environmental samples is vital for monitoring pollution and ensuring public safety. Niu et al. (2008) developed a colorimetric sensor for detecting low concentrations of cyanide in an aqueous environment. This research provides a method for the easy and sensitive detection of cyanide, which is essential for environmental monitoring (Niu et al., 2008).
Mechanism of Action
Target of Action
It’s known that benzylic halides, which are structurally similar to 2-chlorobenzoyl cyanide, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Mode of Action
Based on its structural similarity to benzylic halides, it can be inferred that it might undergo nucleophilic substitution reactions . In these reactions, a nucleophile, a species rich in electrons, attacks the electrophilic carbon in the benzylic position, leading to a substitution of the halide.
Biochemical Pathways
Cyanide compounds are known to inhibit cytochrome c oxidase, leading to cellular hypoxia and cytotoxic anoxia . More research is needed to determine the exact biochemical pathways affected by 2-Chlorobenzoyl cyanide.
Pharmacokinetics
Cyanide compounds, in general, are rapidly absorbed and distributed throughout the body, and their toxic effects are due to their rapid action .
Result of Action
Cyanide compounds are known to cause toxic effects by inhibiting cytochrome c oxidase, resulting in cellular hypoxia and cytotoxic anoxia .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chlorobenzoyl cyanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCRNASRVPZKNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393418 | |
Record name | 2-chlorobenzoyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobenzoyl cyanide | |
CAS RN |
35022-42-5 | |
Record name | 2-chlorobenzoyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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